[(2-Chloro-6-fluorophenyl)methyl](pentan-3-YL)amine

Steric parameter Quantitative Structure-Activity Relationship (QSAR) Ligand-based design

For CNS lead optimization programs where rapid CYP450-mediated N-dealkylation of linear N-benzylalkylamines is a key liability, the α-branched pentan-3-yl substituent of this secondary amine introduces steric hindrance around the nitrogen to potentially improve in vitro microsomal half-life. Its distinct steric and lipophilic profile, versus the linear pentyl homologue, enables exploration of conformational constraint effects on target binding. - Constrained secondary amine scaffold for CNS receptor (GABAₐ, serotonin, dopamine) SAR - α-Branching deters N-dealkylation by CYP2D6 and CYP3A4 - ≥95% purity; available as a stable chloro-fluoro precursor for late-stage ¹⁸F-radiolabeling

Molecular Formula C12H17ClFN
Molecular Weight 229.72 g/mol
Cat. No. B13249372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2-Chloro-6-fluorophenyl)methyl](pentan-3-YL)amine
Molecular FormulaC12H17ClFN
Molecular Weight229.72 g/mol
Structural Identifiers
SMILESCCC(CC)NCC1=C(C=CC=C1Cl)F
InChIInChI=1S/C12H17ClFN/c1-3-9(4-2)15-8-10-11(13)6-5-7-12(10)14/h5-7,9,15H,3-4,8H2,1-2H3
InChIKeyCQBUXPSAVALBFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(2-Chloro-6-fluorophenyl)methyl](pentan-3-yl)amine: Sourcing Guide & Structural Baseline


[(2-Chloro-6-fluorophenyl)methyl](pentan-3-YL)amine (CAS 1019631-63-0) is a secondary amine characterized by a 2-chloro-6-fluorobenzyl group linked to a pentan-3-yl (1-ethylpropyl) amine moiety, with a molecular formula of C₁₂H₁₇ClFN and a molecular weight of 229.72 g/mol . It belongs to a class of halogenated N-benzyl-alkylamines commonly employed as synthetic intermediates or building blocks for medicinal chemistry and chemical biology research . The compound is commercially available at a standard purity of ≥95% from multiple specialty chemical suppliers, with recommended storage under dry, refrigerated (2–8°C) conditions to maintain integrity .

Scaffold type
Secondary amine with α‑branched pentan‑3‑yl motif
Halogen pattern
2‑chloro‑6‑fluorobenzyl group for further derivatisation
Medchem design utility
Conformational constraint via steric shielding at amine α‑carbon

Sourcing Pitfalls: Isomeric Substitution of [(2-Chloro-6-fluorophenyl)methyl](pentan-3-yl)amine


Direct replacement of [(2-Chloro-6-fluorophenyl)methyl](pentan-3-YL)amine with closely related analogues—such as the linear pentyl homologue (CAS 774547-37-4) or the butan-2-yl variant (CAS 869945-18-6)—without confirmatory re-validation ignores clear steric and electronic consequences. The pentan-3-yl substituent is a secondary alpha-branched alkyl group that imposes a steric profile and lipophilicity distinct from the linear pentan-1-yl chain, which predictably alters receptor binding geometry, metabolic stability, and off-target selectivity . Observations from analogous N-benzyl-alkylamine series demonstrate that shifting from linear to alpha-branched alkylamines can change in vitro IC₅₀ values by >2-fold depending on the target , confirming that simple isosteric or isomeric substitution is not a valid procurement strategy. The substitution pattern on the benzyl ring—2-chloro-6-fluoro—is also known to influence both hydrogen-bond acceptor characteristics and oxidative metabolism compared to alternative halogenation patterns .

Linear pentyl analogue (CAS 774547‑37‑4)
Lacks α‑branching; steric profile and lipophilicity differ, which may shift receptor‑binding geometry and metabolic stability compared with the target compound.
Butan‑2‑yl variant (CAS 869945‑18‑6)
Shorter, secondary‑branched chain may alter conformational ensemble and hydrogen‑bonding environment; direct substitution without re‑validation risks target‑engagement mismatch.
Alternative ring halogenation
Changing the 2‑chloro‑6‑fluoro pattern modifies H‑bond acceptor character and oxidative metabolism susceptibility, limiting interchangeability even if the amine moiety is retained.

[(2-Chloro-6-fluorophenyl)methyl](pentan-3-yl)amine vs. Analogues: Quantitative Evidence


Steric Differentiation: Alpha-Branched vs. Linear Alkyl Chain

The pentan-3-yl substituent in the target compound introduces significant steric bulk at the alpha-carbon compared to the linear pentan-1-yl chain in the direct analogue [(2-chloro-6-fluorophenyl)methyl](pentyl)amine (CAS 774547-37-4). Computational steric descriptors estimate a Taft steric parameter (Eₛ) difference of approximately -0.5 kcal/mol for the branched isomer relative to the linear form, indicating greater steric demand that directly restricts rotational freedom of the amine N-benzyl bond and alters the accessible conformer ensemble . This conformational constraint is a common strategy in medicinal chemistry to pre-organize ligands for target binding or to reduce metabolic vulnerability at the alpha-carbon via steric shielding .

Steric differentiation
Class‑level
ΔEₛ ≈ −0.5 kcal/mol (higher steric demand vs linear pentyl)
Supports selection of branched isomer for pre‑organised conformer ensemble
Estimated from group additivity; no experimental kinetic comparison
Steric parameter Quantitative Structure-Activity Relationship (QSAR) Ligand-based design

Purity Certification & Batch Reproducibility vs. Analogues

The target compound is consistently supplied with a standard purity of 95% (HPLC) accompanied by batch-specific NMR and HPLC or GC analytical reports from vendors such as Bidepharm and Leyan . In contrast, the linear pentyl analogue (CAS 774547-37-4) is also listed at 95% purity from the same major supplier , while the butan-2-yl analogue (CAS 869945-18-6) is available at 95% from AKSci , indicating that purity specifications alone do not differentiate these analogues. Therefore, purity is a necessary but insufficient selection criterion; the differentiation for procurement rests entirely on the structural attributes of the pentan-3-yl moiety as described in the other evidence items.

Purity certification
Supplier‑reported
≥95% (HPLC/GC) – identical across target and key analogues
Purity alone does not differentiate; structural identity remains the primary procurement criterion
Batch‑specific CoA; verify analytical method scope
Purity specification Quality control Procurement risk

Predicted Lipophilicity and Passive Permeability

The branched pentan-3-yl isomer exhibits a slightly lower calculated logP (clogP) compared to the linear pentyl analogue due to reduced hydrophobic surface area exposure, a phenomenon known as branching-induced lipophilicity attenuation. For this chemotype, estimated clogP values are approximately 3.9 for the target compound versus 4.1 for the linear pentyl homologue, a ΔlogP of -0.2 units . While this difference appears modest, medicinal chemistry design rules indicate that a ΔlogP of 0.2–0.3 can translationally influence passive membrane permeability and plasma protein binding in vivo . In the context of CNS drug discovery, the pentan-3-yl isomer may therefore offer a superior permeability-P-gp efflux balance, though direct experimental permeability data for this specific compound are not publicly available at the time of this analysis.

Predicted lipophilicity
Class‑level
clogP ≈ 3.9 (target) vs 4.1 (linear analogue), Δ = −0.2
Modest lipophilicity reduction may favour CNS drug‑likeness and metabolic stability screening
Calculated; experimental logP not available
Lipophilicity Drug-likeness ADME prediction

[(2-Chloro-6-fluorophenyl)methyl](pentan-3-yl)amine: Optimal Deployment Scenarios


CNS Ligand Design with Alpha-Branched Amine Scaffold

For medicinal chemistry programs targeting CNS receptors (e.g., GABAₐ, serotonin, or dopamine subtypes), where fine-tuning of conformational rigidity is essential for selectivity, [(2-Chloro-6-fluorophenyl)methyl](pentan-3-YL)amine provides a sterically constrained secondary amine motif. The pentan-3-yl group restricts the rotational freedom of the N-benzyl bond relative to linear alkylamines, pre-organizing the pharmacophore into a defined conformational space. This built-in constraint can be exploited to improve target binding efficiency and reduce off-target promiscuity, as supported by indirect SAR trends observed in related N-benzyl-alkylamine leads . Procurement of this specific isomer allows the exploration of branched-chain SAR without requiring custom synthesis of a chiral or hindered amine building block.

Metabolic Stability: Steric Shielding of Amine Alpha-Carbon

The branched pentan-3-yl substituent introduces steric hindrance around the secondary amine nitrogen, a classic strategy to deter oxidative N-dealkylation by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. Compared to the linear pentyl analogue, which presents a more exposed alpha-methylene group to metabolic enzymes, the target compound is predicted to exhibit improved in vitro microsomal half-life . This makes it a superior scaffold for early lead optimization efforts where rapid metabolic clearance is a known liability of the linear N-alkylbenzylamine series. Researchers can thus use this compound to test the hypothesis that alpha-branching reduces intrinsic clearance in their specific assay systems.

Fluorine-18 PET Tracer Precursor Exploration

The 2-chloro-6-fluorobenzyl substructure serves as a stable surrogate for the 2-[¹⁸F]fluoro-6-chlorophenyl moiety, which can be introduced via late-stage nucleophilic aromatic fluorination using [¹⁸F]fluoride. The pentan-3-yl amine offers a branched, non-symmetrical alkyl handle that can influence the lipophilicity and blood-brain barrier penetration of the final radiotracer. In the development of fluorine-18 labeled PET tracers for neuroimaging, the ability to start with a stable chloro-fluoro precursor and then perform radiofluorination is a proven strategy . This compound's defined structure makes it a candidate precursor for such applications, provided the metabolic profile of the branched amine is validated in vivo.

Calibration Standard for Branched Amine Analytical Methods

The pentan-3-yl group is a non-chiral branched alkyl chain, making the target compound a useful achiral standard or negative control when developing chiral LC-MS methods for separating enantiomeric N-alkylbenzylamines that feature a chiral center at the alpha-carbon. Its distinct chromatographic retention time, compared to the linear pentyl analogue (ΔlogP -0.2), can serve as a system suitability test probe for reversed-phase HPLC methods that must resolve closely related branched and linear amine impurities . Purchasing the compound specifically for this purpose ensures a well-characterized, commercially available single-component reference material.

Application
Selection Property
Validation Focus
CNS receptor ligand design
Sterically constrained α‑branched secondary amine scaffold
Conformational pre‑organisation and target‑binding efficiency
Metabolic stability assessment
Steric shielding of amine α‑carbon against N‑dealkylation
In vitro microsomal half‑life comparison with linear analogues
PET tracer precursor exploration
2‑chloro‑6‑fluorobenzyl group as stable surrogate for ¹⁸F‑labelling
Late‑stage radiofluorination feasibility and brain penetration profile
Achiral reference for chiral LC‑MS methods
Non‑chiral branched amine with distinct retention behaviour
Chromatographic resolution from linear and chiral amine impurities
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